molecular formula C3H4N2 B1253019 4H-imidazole CAS No. 288-30-2

4H-imidazole

Cat. No. B1253019
CAS RN: 288-30-2
M. Wt: 68.08 g/mol
InChI Key: LGRQUXHYJBFGTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-imidazole is imidazole tautomer which has the migrating hydrogen at position 4. It is a tautomer of a 1H-imidazole.

Scientific Research Applications

Antimicrobial Applications

Imidazole demonstrates significant antimicrobial properties, making it a key ingredient in the pharmaceutical industry for creating antifungal drugs like ketoconazole and clotrimazole. It's also utilized in synthesizing pesticides and insecticides, highlighting its versatility as an antimicrobial agent. Imidazole's active role in combating microbial resistance is well-documented, with recommendations for synthesizing more derivatives to inhibit the growth of new organism strains (American Journal of IT and Applied Sciences Research, 2022).

Role in Medicinal Chemistry

Imidazole derivatives hold a unique place in medicinal chemistry, being a part of crucial compounds like histamine, biotin, and certain alkaloids and nucleic acids. The development of methods for obtaining biologically active substances with imidazole derivatives aligns with the principles of "green chemistry." The focus on synthesizing substances with specified, practically useful properties makes the study of imidazole derivatives particularly relevant and promising, indicating their potential in agriculture, medicine, and other fields (Chemical Journal of Kazakhstan, 2022).

Corrosion Inhibition

Imidazole and its derivatives are noted for their effective role as corrosion inhibitors due to their low toxicity, cost-effectiveness, and environmental friendliness. The presence of a 5-membered heterocyclic ring with two nitrogen atoms in imidazolines enables strong adsorption onto metal surfaces, providing a robust barrier against corrosion. The review emphasizes the potential for enhancing the effectiveness of imidazoline as corrosion inhibitors through structural modifications, underlining their significance in the petroleum industry (Corrosion Reviews, 2023).

Anticancer Applications

Explorations into imidazole antifungals have uncovered their potential in cancer treatment. Compounds like clotrimazole, econazole, and ketoconazole have been identified for their anticancer functions, disrupting various cellular pathways and inhibiting enzymes crucial for cancer cell growth. The potential of repurposing these well-known pharmacological agents for cancer treatment, especially to enhance drug efficacy and combat drug resistance, is a promising avenue in medical research (International Journal of Secondary Metabolite, 2020).

properties

CAS RN

288-30-2

Molecular Formula

C3H4N2

Molecular Weight

68.08 g/mol

IUPAC Name

4H-imidazole

InChI

InChI=1S/C3H4N2/c1-2-5-3-4-1/h1,3H,2H2

InChI Key

LGRQUXHYJBFGTM-UHFFFAOYSA-N

SMILES

C1C=NC=N1

Canonical SMILES

C1C=NC=N1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-imidazole
Reactant of Route 2
4H-imidazole
Reactant of Route 3
4H-imidazole
Reactant of Route 4
4H-imidazole
Reactant of Route 5
4H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.